molecular formula C11H9BrO B134783 1-Bromo-4-methoxynaphthalene CAS No. 5467-58-3

1-Bromo-4-methoxynaphthalene

Cat. No. B134783
CAS RN: 5467-58-3
M. Wt: 237.09 g/mol
InChI Key: XURSAEHRFFSJED-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxynaphthalene is a brominated methoxynaphthalene derivative, which is a class of organic compounds that have potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of both bromine and methoxy groups on the naphthalene ring system can influence the reactivity and physical properties of the molecule, making it a valuable compound in various chemical reactions and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of brominated methoxynaphthalenes can be achieved through various methods. For instance, 2-bromo-6-methoxynaphthalene, a related compound, can be synthesized from 6-bromo-2-naphthol using methylating agents such as dimethyl sulfate or methyl halides, with environmental and toxicological concerns driving the search for safer alternatives . Another approach involves the use of tetramethylammonium chloride as a methylating agent under microwave-assisted conditions . Additionally, a practical synthesis method using two-phase electrolysis of 2-methoxynaphthalene and sodium bromide has been reported, offering high yield and regioselectivity . These methods highlight the versatility and adaptability of synthetic routes to produce brominated methoxynaphthalenes.

Molecular Structure Analysis

The molecular structure of brominated methoxynaphthalenes can be studied using spectroscopic techniques such as FT-IR, FT-Raman, and UV-VIS, as well as theoretical methods like Density Functional Theory (DFT) . The vibrational wavenumbers, scaled using suitable factors, provide insights into the vibrational modes of the molecule . The Frontier Molecular Orbitals, calculated using TD-DFT, reveal the HOMO-LUMO energy gap, which is indicative of the molecule's stability . The molecular electrostatic potential, electron localization function, and Fukui calculations can predict reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Brominated methoxynaphthalenes can participate in various chemical reactions due to the presence of reactive bromine and methoxy groups. For example, they can be used as intermediates in the synthesis of bioactive compounds such as pyranonaphthoquinones . The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxynaphthalenes are influenced by the substituents on the naphthalene ring. The bromine atom adds to the molecular weight and can increase the density and boiling point of the compound. The methoxy group can contribute to the solubility of the compound in organic solvents. The electronic properties, such as the HOMO-LUMO gap, provide insights into the chemical stability and reactivity of the molecule . The molecular docking studies suggest that these compounds can exhibit anti-cancer activities, with low binding energy indicating potential for drug development .

Scientific Research Applications

Synthesis Applications

1-Bromo-4-methoxynaphthalene is utilized in various synthesis processes. For instance, Xu and He (2010) described its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents, highlighting its importance in pharmaceutical chemistry (Xu & He, 2010). Additionally, Limaye et al. (2012) explored its use in synthesizing biologically active pyranonaphthoquinones, which are crucial for constructing naturally occurring compounds (Limaye et al., 2012).

Analytical Chemistry

In analytical chemistry, derivatives of 1-Bromo-4-methoxynaphthalene have been employed as labeling reagents. Cavrini et al. (1993) and Gatti et al. (1992) used 2-Bromoacetyl-6-methoxynaphthalene, a closely related compound, for high-performance liquid chromatography (HPLC) analysis of bile acids and other carboxylic acids (Cavrini et al., 1993); (Gatti et al., 1992).

Biological Evaluation

Sherekar et al. (2021) investigated the use of derivatives of 1-Bromo-4-methoxynaphthalene for antimicrobial activities. Their research highlights the potential of these compounds in developing new antimicrobial agents (Sherekar et al., 2021).

Spectroscopic Analysis

Studies involving 1-Bromo-4-methoxynaphthalene also extend to spectroscopic analysis. Govindarajan et al. (2010) conducted FT-IR and FT-Raman spectral analysis on 1-methoxynaphthalene, which is structurally similar to 1-Bromo-4-methoxynaphthalene. Their work aids in understanding the vibrational properties of these compounds (Govindarajan et al., 2010).

Safety And Hazards

1-Bromo-4-methoxynaphthalene can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin . If eye irritation persists, it’s recommended to get medical advice or attention .

properties

IUPAC Name

1-bromo-4-methoxynaphthalene
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InChI

InChI=1S/C11H9BrO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURSAEHRFFSJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203128
Record name Naphthalene, 1-bromo-4-methoxy-
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Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-4-methoxynaphthalene

CAS RN

5467-58-3
Record name 1-Bromo-4-methoxynaphthalene
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Record name Naphthalene, 1-bromo-4-methoxy-
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Record name 1-Bromo-4-methoxynaphthalene
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Record name Naphthalene, 1-bromo-4-methoxy-
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Record name 1-Bromo-4-methoxynaphthalene
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Citations

For This Compound
39
Citations
H Maeda, T Maeda, K Mizuno - Molecules, 2012 - mdpi.com
… 1-Bromo-4-methoxynaphthalene was employed as the starting material for the route utilized along with a lithiation-silylation sequence to synthesize the methoxy-substituted derivative …
Number of citations: 73 www.mdpi.com
Y Suzuki, K Takeuchi, M Kodomari - Journal of Chemical Research …, 1997 - pubs.rsc.org
The reaction of 1-alkoxynaphthalenes 1 with alumina-supported copper(II) bromide or copper(II) chloride gave dimers, 4,4′-dialkoxy-1,1′-binaphthyls 3, as major products, and with …
Number of citations: 3 pubs.rsc.org
O Cakmak, I Kahveci, Í Demirtaş… - Collection of …, 2000 - cccc.uochb.cas.cz
High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine resulted in benzylic bromination to give 1,4-dibromo-1,2,3,4-tetrahydronaphthalene (4) as a major …
Number of citations: 20 cccc.uochb.cas.cz
J Veljković, I Antol, N Basarić, V Smrečki… - Journal of Molecular …, 2013 - Elsevier
… In a dropping funnel THF solution (20 mL) of 1-bromo-4-methoxynaphthalene (or 1-bromo-5-methoxynaphthalene, 10 mmol) was placed. A few drops of the solution were added to the …
Number of citations: 5 www.sciencedirect.com
IGC Coutts, DJ Humphreys, K Schofield - Journal of the Chemical …, 1969 - pubs.rsc.org
… (b) Copper(I1) oxide l5 (12.5 g.) was added to a boiling solution of 1-bromo-4-methoxynaphthalene (29.6 8.) and guaiacol (46.6 g.) in pyridine (80 ml.) and the mixture was heated at 150…
Number of citations: 8 pubs.rsc.org
GAR Kon, FCJ Ruzicka - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… The same substance was synthesised by the action of methyl iodide on the Grignard reagent prepared from 1-bromo-4-methoxynaphthalene ; it can be characterised by means of the …
Number of citations: 7 pubs.rsc.org
M Naresh, MA Kumar, MM Reddy, P Swamy… - …, 2013 - thieme-connect.com
A highly efficient, rapid and regioselective protocol was developed for the ring bromination of aromatic compounds under mild conditions with ammonium bromide as a source of …
Number of citations: 48 www.thieme-connect.com
M Yamaji, H Maeda, K Minamida, T Maeda… - Research on Chemical …, 2013 - Springer
… Purification by column chromatography on silica gel (eluent hexane–EtOAc 10:1) gave 1-bromo-4-methoxynaphthalene (1.94 g, 79 % yield). Data for 1-bromo-4-methoxynaphthalene: …
Number of citations: 17 link.springer.com
Y Hirose, M Yamazaki, M Nogata… - The Journal of …, 2019 - ACS Publications
We developed a mild aromatic halogenation reaction using a combination of N-halosuccinimide and PhSSiMe 3 or PhSSPh. Less reactive aromatic compounds, such as methyl 4-…
Number of citations: 23 pubs.acs.org
Y Ueda, N Tsujimoto, T Yurino, H Tsurugi… - Chemical …, 2019 - pubs.rsc.org
… In addition, the cyanation of a polycyclic compound, 1-bromo-4-methoxynaphthalene (1q), gave 3q in 83% yield. We further investigated the catalytic cyanation of several aryl triflates (4a…
Number of citations: 48 pubs.rsc.org

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